1-(2-bromobenzoyl)-1,2,3,4-tetrahydroquinoline
Description
1-(2-bromobenzoyl)-1,2,3,4-tetrahydroquinoline is an organic compound that features a brominated phenyl group and a quinoline moiety
Properties
Molecular Formula |
C16H14BrNO |
|---|---|
Molecular Weight |
316.19g/mol |
IUPAC Name |
(2-bromophenyl)-(3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C16H14BrNO/c17-14-9-3-2-8-13(14)16(19)18-11-5-7-12-6-1-4-10-15(12)18/h1-4,6,8-10H,5,7,11H2 |
InChI Key |
FPZMTKSGVFVPQL-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=C3Br |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromobenzoyl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromophenylhydrazine hydrochloride and 3,4-dihydro-2H-quinoline.
Reaction Conditions: The reaction is carried out under acidic conditions, often using concentrated hydrochloric acid to maintain strong acidity.
Purification: The product is purified through processes such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Types of Reactions:
Electrophilic Aromatic Substitution: The brominated phenyl group can undergo electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles.
Reduction: The compound can be reduced using common reducing agents like zinc powder in acidic conditions.
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, chlorine, and nitrating agents under acidic conditions.
Reduction: Zinc powder and concentrated hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products:
Substitution Reactions: Products include various substituted phenyl derivatives.
Reduction Reactions: Reduced forms of the compound with hydrogen replacing the bromine atom.
Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
1-(2-bromobenzoyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.
Biological Studies: It is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(2-bromobenzoyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-Bromophenol: Shares the brominated phenyl group but lacks the quinoline moiety.
3,4-Dihydro-2H-quinoline: Contains the quinoline structure but without the brominated phenyl group.
Uniqueness:
Structural Features: The combination of a brominated phenyl group and a quinoline moiety makes 1-(2-bromobenzoyl)-1,2,3,4-tetrahydroquinoline unique compared to its individual components.
Applications: Its dual functionality allows it to be used in diverse applications, from medicinal chemistry to material science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
